1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid is a complex organic compound known for its unique structural properties It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-22(27)24-12-5-11-21(24)25(14-6-13-24)23(28)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,27) |
InChI Key |
AQTKTXSOZXDHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with the Fmoc group, followed by cyclization and carboxylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-6-carboxylic acid
- (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid
- (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
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